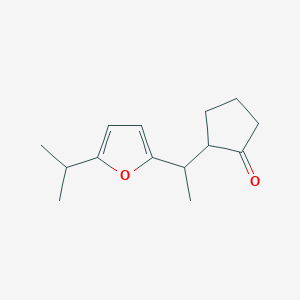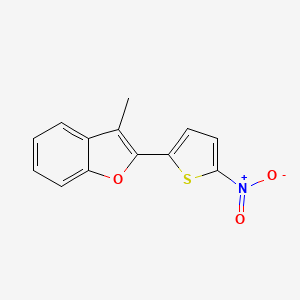
3-Methyl-2-(5-nitrothiophen-2-yl)-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(5-nitrothiophen-2-yl)benzofuran is a heterocyclic compound that features a benzofuran core substituted with a methyl group at the 3-position and a 5-nitrothiophen-2-yl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(5-nitrothiophen-2-yl)benzofuran typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxybenzyl alcohols with carboxylic acids or their derivatives.
Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the 5-Nitrothiophen-2-yl Group: This step involves the coupling of the benzofuran core with a 5-nitrothiophene derivative.
Industrial Production Methods
Industrial production of 3-Methyl-2-(5-nitrothiophen-2-yl)benzofuran may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(5-nitrothiophen-2-yl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzofuran core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophiles like halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
3-Methyl-2-(5-nitrothiophen-2-yl)benzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-Methyl-2-(5-nitrothiophen-2-yl)benzofuran involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitrothiophen-2-yl)benzofuran: Lacks the methyl group at the 3-position.
3-Methyl-2-(5-nitrothiophen-2-yl)benzothiophene: Contains a thiophene ring instead of a benzofuran ring.
Uniqueness
3-Methyl-2-(5-nitrothiophen-2-yl)benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitrothiophene and methyl groups enhances its reactivity and potential biological activities .
Properties
CAS No. |
89266-60-4 |
|---|---|
Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
3-methyl-2-(5-nitrothiophen-2-yl)-1-benzofuran |
InChI |
InChI=1S/C13H9NO3S/c1-8-9-4-2-3-5-10(9)17-13(8)11-6-7-12(18-11)14(15)16/h2-7H,1H3 |
InChI Key |
YWFMSIWZOFNBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


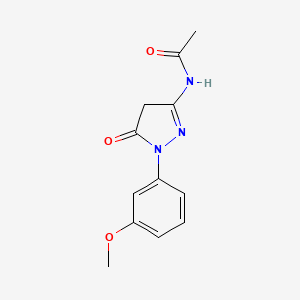
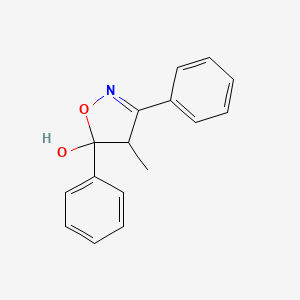
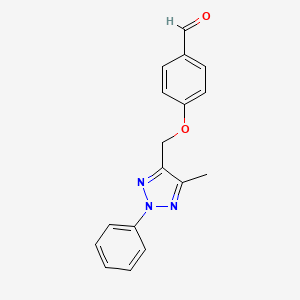
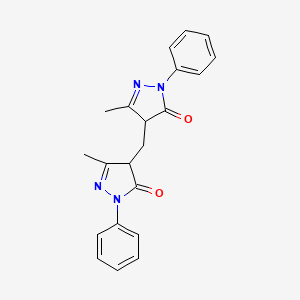
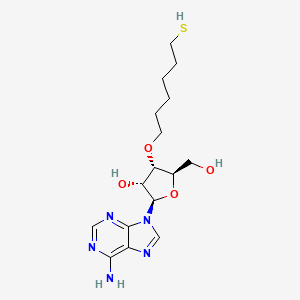

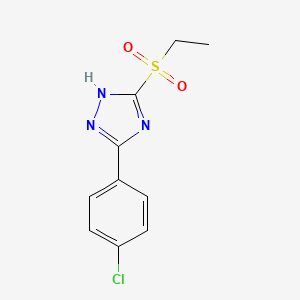
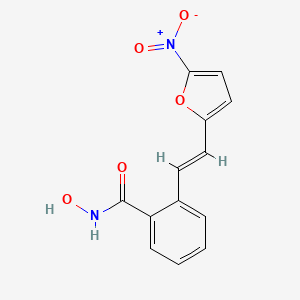
![3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12898694.png)
![2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12898697.png)

![1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898714.png)

